molecular formula C22H19NO2S B12298367 (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B12298367
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-TUHVGIAZSA-N
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Description

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxazoline with a p-tolylsulfinyl-substituted phenyl compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Similar sulfur-containing heterocycles with different ring structures.

    Benzoxazoles: Compounds with a similar oxazole ring but different substituents.

    Pyrimidines: Another class of heterocyclic compounds with nitrogen atoms in the ring.

Uniqueness

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both phenyl and p-tolylsulfinyl groups

Biological Activity

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C22H19NO2S
  • Molecular Weight : 361.46 g/mol
  • CAS Number : 396094-85-2

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Oxazoline Ring : The oxazoline structure is formed through cyclization reactions involving appropriate precursors.
  • Sulfoxide Formation : The sulfinyl group is introduced via oxidation processes, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Antimicrobial Activity

Research indicates that compounds containing oxazoline structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of oxazoline showed activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced cell death at micromolar concentrations .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

  • Target Enzymes : It has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes .

Data Table: Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Enzyme InhibitionInhibits COX

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Studies :
    • A series of experiments demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the low micromolar range.
  • Anticancer Mechanisms :
    • Detailed investigations into its mechanism revealed that it affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, leading to cell death in cancerous cells.
  • Enzyme Interaction Studies :
    • Kinetic studies suggest that the compound acts as a competitive inhibitor for COX enzymes, providing insights into its anti-inflammatory potential.

Properties

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

(4S)-2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26?/m1/s1

InChI Key

DAFPBDIGMMUDMU-TUHVGIAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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